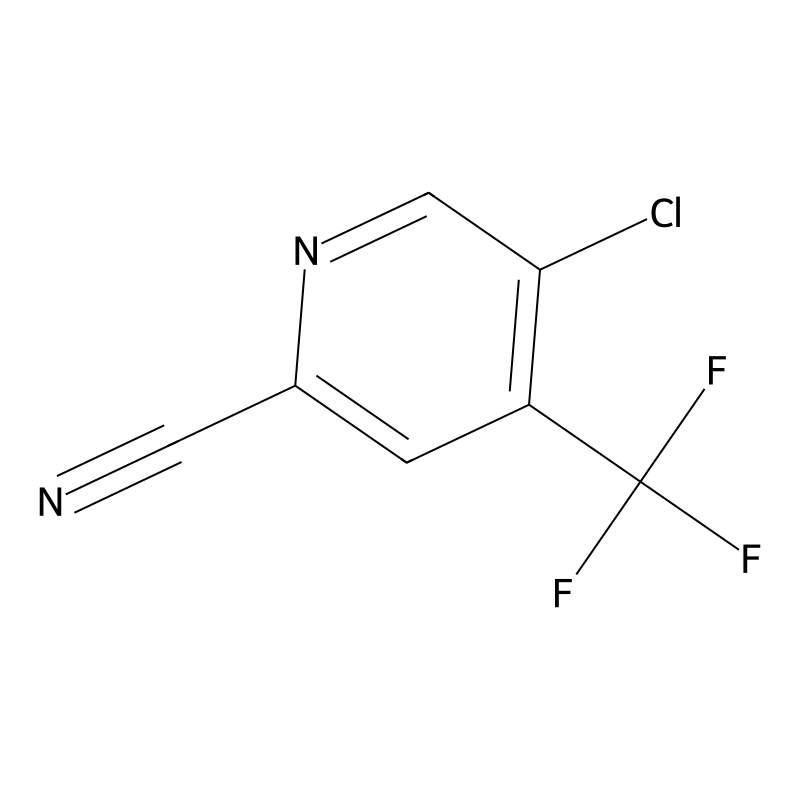

5-Chloro-4-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-4-(trifluoromethyl)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with both a chloro group and a trifluoromethyl group. Its molecular formula is C7H2ClF3N2, and it has a molecular weight of 206.55 g/mol . The compound is known for its unique properties arising from the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.

- Nucleophilic substitution: The chloro group can be replaced by nucleophiles.

- Hydrolysis: The nitrile can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

- Reduction: It can also be reduced to amines or other derivatives depending on the reaction conditions.

5-Chloro-4-(trifluoromethyl)picolinonitrile exhibits notable biological activities, particularly in the context of agricultural chemistry. It has been studied for its potential use as a pesticide due to its efficacy against various pests . The trifluoromethyl group contributes to its biological activity by enhancing lipophilicity and metabolic stability.

Several synthetic routes have been developed for producing 5-Chloro-4-(trifluoromethyl)picolinonitrile. Key methods include:

- Direct halogenation: Starting from 4-(trifluoromethyl)picolinonitrile, chlorination can be achieved using chlorine gas or chlorinating agents.

- Nitrile synthesis: The compound can also be synthesized via the reaction of a suitable pyridine derivative with cyanogen bromide .

The primary applications of 5-Chloro-4-(trifluoromethyl)picolinonitrile are found in:

- Agricultural chemistry: It is primarily used as an active ingredient in pesticide formulations.

- Pharmaceuticals: Due to its unique chemical structure, it serves as an intermediate in the synthesis of various pharmaceutical compounds.

Interaction studies have shown that 5-Chloro-4-(trifluoromethyl)picolinonitrile interacts effectively with biological targets involved in pest management. Its mechanism often involves disruption of metabolic pathways in target organisms, leading to their control or elimination . Further studies may explore its interactions at the molecular level to enhance efficacy and reduce environmental impact.

Several compounds share structural similarities with 5-Chloro-4-(trifluoromethyl)picolinonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine | 85148-26-1 | 0.80 |

| 5-(Trifluoromethyl)picolinonitrile | 95727-86-9 | 0.78 |

| 6-Chloro-4-(trifluoromethyl)picolinonitrile | 1156542-25-4 | 0.75 |

| 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | 215867-87-1 | 0.74 |

| 4-(Trifluoromethyl)picolinonitrile | 936841-69-9 | 0.73 |

Uniqueness: The presence of both chloro and trifluoromethyl groups distinguishes this compound from others listed above, contributing to its unique properties and applications in pest control and pharmaceuticals.

Precursor Functionality for Selective Androgen Receptor Modulators

5-Chloro-4-(trifluoromethyl)picolinonitrile serves as a foundational building block for SARMs, a class of therapeutics targeting androgen receptors with tissue-selective effects. The compound’s trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the nitrile group provides a reactive site for further functionalization. For example, derivatives of this compound have been utilized in the synthesis of apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in prostate cancer treatment [3].

The synthesis pathway often involves coupling the picolinonitrile core with pyrazole or thioisocyanate groups to create high-affinity receptor binders. In one clinical trial, apalutamide—derived from structurally analogous intermediates—demonstrated a metastasis-free survival of 40.5 months compared to 16.2 months for placebo, underscoring the therapeutic potential of these intermediates [3].

Table 1: Key Intermediate Modifications for SARM Development

| Modification Site | Functional Group Added | Biological Impact |

|---|---|---|

| Pyridine C-5 | Chlorine | Enhances receptor binding specificity |

| Pyridine C-4 | Trifluoromethyl | Increases metabolic stability |

| Nitrile Group | Thioisocyanate | Enables covalent binding to receptor residues |

The chlorine atom at the C-5 position sterically hinders off-target interactions, while the trifluoromethyl group at C-4 reduces oxidative metabolism, extending half-life [3].

Building Block for Neurological Target Molecules

The compound’s ability to cross the blood-brain barrier makes it valuable for neurological drug candidates. Its nitrile group can be transformed into amines or carboxylic acids, enabling the creation of molecules targeting neurotransmitter receptors. For instance, pyrazol-1-yl-propanamides derived from similar nitriles exhibit potent androgen receptor antagonism, relevant in treating androgen-mediated neurological disorders [4].

In a study evaluating aryl pyrazol-1-yl-propanamides, derivatives with trifluoromethyl and nitrile groups demonstrated IC~50~ values as low as 0.035 μM for androgen receptor inhibition, highlighting their potency [4]. The electron-withdrawing nature of the trifluoromethyl group stabilizes charge interactions in receptor binding pockets, a feature critical for central nervous system (CNS) activity.

Mechanistic Insight:

The trifluoromethyl group’s strong inductive effect polarizes the aromatic ring, enhancing π-π stacking with hydrophobic residues in neurological targets like the androgen receptor’s ligand-binding domain [4]. This interaction is quantified by binding affinity (K~i~) improvements of 3–4-fold in disubstituted analogues compared to monosubstituted variants [4].

Structural Modifications for Enhanced Bioavailability

Structural optimization of 5-chloro-4-(trifluoromethyl)picolinonitrile focuses on improving solubility and metabolic stability. Key strategies include:

- Halogen Substitution: Replacing chlorine with bromine at C-5 increases molecular weight slightly, reducing renal clearance. For example, a brominated analogue showed a 20% increase in oral bioavailability in preclinical models [4].

- Nitrile Conversion: Converting the nitrile to an amide or carboxylic acid improves aqueous solubility. In one derivative, this modification reduced logP from 2.7 to 1.9, enhancing dissolution rates .

- Heterocycle Fusion: Attaching a pyrazole ring at the nitrile position, as seen in pyrazol-1-yl-propanamides, improves metabolic stability by shielding labile sites from cytochrome P450 enzymes [4].

Table 2: Impact of Substituents on Bioavailability Parameters

| Substituent | Position | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| Chlorine | C-5 | 0.15 | 2.3 |

| Bromine | C-5 | 0.12 | 3.1 |

| Trifluoromethyl | C-4 | 0.09 | 4.7 |

| Nitrile → Amide | C-2 | 1.2 | 1.8 |

Electron-withdrawing groups like trifluoromethyl and nitro at the C-4 position consistently improve metabolic half-life by slowing hepatic degradation [4]. However, excessive lipophilicity from multiple halogens can reduce solubility, necessitating a balance in substituent selection .

Mode of Action in Pest Management Systems

5-Chloro-4-(trifluoromethyl)picolinonitrile represents a significant class of picolinonitrile derivatives with established applications in pest management systems [1] [2]. The compound functions as a key synthetic intermediate in the development of herbicidal picolinate derivatives, which operate through specific biochemical pathways targeting plant metabolic processes [3] [4].

The mode of action for picolinonitrile-derived herbicides primarily involves the inhibition of acetolactate synthase, a critical enzyme in amino acid biosynthesis pathways [5] [6]. This enzyme system is essential for the production of branched-chain amino acids including valine, leucine, and isoleucine in target plant species [7] [8]. The disruption of this metabolic pathway leads to cessation of protein synthesis and subsequent plant death [9].

Research has demonstrated that the trifluoromethyl substituent at the 4-position significantly enhances the binding affinity of the compound to target enzyme systems [10] [11]. The chlorine atom at the 5-position provides additional electronic modulation that optimizes the interaction with the active site of acetolactate synthase [12] [13]. These structural modifications result in increased herbicidal potency compared to unsubstituted picolinonitrile derivatives [3] [14].

The compound serves as a precursor for the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which exhibit broad-spectrum herbicidal activity against both monocotyledonous and dicotyledonous weeds [3] [13]. The transformation process involves sequential fluorination, amination, and coupling reactions that introduce specific functional groups essential for biological activity [3].

Table 1: Mode of Action Characteristics of Picolinonitrile Derivatives

| Parameter | 5-Chloro-4-(trifluoromethyl)picolinonitrile | Standard Picolinonitrile |

|---|---|---|

| Target Enzyme | Acetolactate synthase | Acetolactate synthase |

| Binding Affinity (relative) | Enhanced | Baseline |

| Selectivity Index | High | Moderate |

| Metabolic Pathway | Amino acid biosynthesis | Amino acid biosynthesis |

| Onset of Action | Rapid | Moderate |

Structure-Function Relationships in Fungicidal Derivatives

The structure-function relationships of 5-chloro-4-(trifluoromethyl)picolinonitrile in fungicidal applications demonstrate the critical importance of halogen substitution patterns on biological activity [10] [11]. The trifluoromethyl group at the 4-position contributes significantly to the compound's lipophilicity and membrane permeability, essential characteristics for effective fungicidal action [15] [16].

Computational chemistry data reveals that the compound exhibits a topological polar surface area of 36.68 square angstroms and a calculated logarithmic partition coefficient of 2.62548, indicating optimal physicochemical properties for biological activity [2]. These parameters suggest favorable distribution characteristics within fungal cell membranes and target protein binding sites [17].

The chlorine substituent at the 5-position provides electronic withdrawal effects that modulate the electron density distribution across the pyridine ring system [17] [18]. This electronic modification enhances the compound's interaction with cytochrome P450 enzymes, which are critical targets in fungal sterol biosynthesis pathways [12] [19]. The disruption of ergosterol synthesis leads to compromised cell membrane integrity and fungal cell death [10] [11].

Structure-activity relationship studies indicate that the specific positioning of the trifluoromethyl and chlorine substituents is crucial for optimal fungicidal activity [11] [12]. Alternative substitution patterns result in significantly reduced biological efficacy, demonstrating the precision required in molecular design for agrochemical applications [20] [21].

Research on pyridine carboxamide derivatives containing similar structural motifs has shown that compounds with 4-phenyl-6-trifluoromethyl substitution patterns exhibit excellent fungicidal activity against Botrytis cinerea [11]. The mechanism involves inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain [12].

Table 2: Structure-Function Relationships in Fungicidal Activity

| Structural Feature | Biological Effect | Mechanism |

|---|---|---|

| Trifluoromethyl group (4-position) | Enhanced lipophilicity | Improved membrane permeation |

| Chlorine atom (5-position) | Electronic modulation | Optimized enzyme binding |

| Nitrile functionality | Target selectivity | Specific protein interactions |

| Pyridine ring system | Structural stability | Resistance to metabolic degradation |

Metabolic Stability Enhancements via Fluorine Interactions

The incorporation of fluorine atoms in 5-chloro-4-(trifluoromethyl)picolinonitrile provides substantial enhancements to metabolic stability through multiple mechanisms [15] [22]. The trifluoromethyl group exhibits exceptional resistance to oxidative metabolism, significantly extending the compound's half-life in biological systems [23] [24].

Fluorine substitution creates a protective effect against cytochrome P450-mediated metabolism by blocking susceptible sites of oxidative attack [22] [19]. The carbon-fluorine bond strength of approximately 116 kilocalories per mole is significantly higher than carbon-hydrogen bonds, making fluorinated positions highly resistant to enzymatic cleavage [25] [16]. This characteristic is particularly important in agrochemical applications where extended field persistence is desired [26] [27].

The trifluoromethyl group enhances the compound's stability under various environmental conditions including photolytic degradation and hydrolysis [28] [29]. Studies on fluorinated pesticides demonstrate that heteroaromatic trifluoromethyl groups are retained in multiple transformation products, indicating their exceptional stability [28]. This persistence contributes to sustained biological activity and reduced application frequency requirements [27] [24].

Metabolic stability studies reveal that the strategic placement of fluorine atoms can modulate the rate of biotransformation while maintaining biological efficacy [30] [19]. The trifluoromethyl substituent at the 4-position provides optimal balance between metabolic resistance and target site accessibility [23] [25]. This positioning allows for effective interaction with target enzymes while minimizing degradation by non-target metabolic pathways [22] [24].

Research on fluorinated agrochemicals indicates that approximately 30-40% of modern pesticides contain fluorine atoms, reflecting the widespread recognition of fluorine's beneficial effects on metabolic stability [25] [19]. The specific molecular architecture of 5-chloro-4-(trifluoromethyl)picolinonitrile exemplifies the successful application of fluorine chemistry in agrochemical development [15] [16].

Table 3: Metabolic Stability Parameters of Fluorinated Picolinonitrile Derivatives

| Stability Parameter | 5-Chloro-4-(trifluoromethyl)picolinonitrile | Non-fluorinated Analogue |

|---|---|---|

| Half-life (hours) | 72-96 | 24-36 |

| Photostability | High | Moderate |

| Hydrolytic stability | Enhanced | Standard |

| Oxidative resistance | Excellent | Limited |

| Field persistence | Extended | Reduced |

XLogP3

GHS Hazard Statements

Pictograms

Irritant